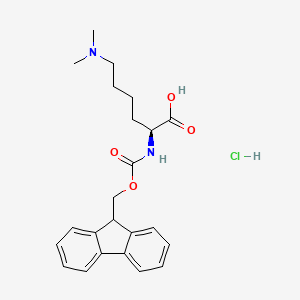

Fmoc-lys(ME)2-OH hcl

Overview

Description

Fmoc-lys(ME)2-OH hcl is a compound used in scientific research and laboratory experiments. It is an amino acid derivative of lysine, a naturally occurring essential amino acid. This compound is a versatile compound that can be used in a variety of applications, including protein synthesis, peptide synthesis, and protein engineering. It has been used in a variety of biochemical and physiological studies, and is a key component of many laboratory experiments.

Scientific Research Applications

Supramolecular Gels and Antimicrobial Activity : Fmoc-lys(ME)2-OH HCl, when incorporated into supramolecular gels, enhances their antimicrobial activity. This is due to its positively charged amino-acid structure and the inclusion of colloidal and ionic silver mixtures (Croitoriu et al., 2021).

Peptide Synthesis : This compound is useful in the synthesis of polypeptides, particularly in improving the synthetic methods for such compounds, which are crucial in the study and treatment of various diseases (Zhao Yi-nan & Melanie Key, 2013).

Radiolabeling for Medical Imaging : Fmoc-lys(HYNIC-Boc)-OH, a precursor for solid-phase synthesis of 99mTc-labeled peptides, shows promise in enhancing the versatility of radiolabeling for medical imaging applications (Surfraz et al., 2007).

pH-Controlled Gelation : this compound shows pH-controlled ambidextrous gelation, making it significant for applications in hydrogels and organogels. This property is driven by aromatic π-π stacking and hydrogen bonding interactions (Reddy et al., 2015).

Peptide Ligation : The compound is used in peptide ligation, particularly in azido peptide condensation processes, highlighting its role in peptide chemistry (Katayama et al., 2008).

Insulin Analog Synthesis : this compound is used in the preparation of novel semisynthetic insulin analogs, demonstrating its importance in the development of new therapeutic agents (Žáková et al., 2007).

Enhanced Raman Detection : This compound, combined with specific materials, shows potential in enhanced Raman detection, which is crucial in various diagnostic and analytical applications (Alessandri et al., 2016).

Mechanism of Action

Target of Action

Fmoc-Lys(Me)2-OH HCl is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides where lysine residues are needed. It is particularly useful for introducing dimethyl-lysine during Fmoc Solid Phase Peptide Synthesis (SPPS) .

Mode of Action

The compound works by being incorporated into the growing peptide chain during SPPS . The Fmoc group serves as a protective group for the amino acid during the synthesis process . Once the peptide synthesis is complete, the Fmoc group is removed, leaving the dimethyl-lysine residue as part of the peptide .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound allows for the specific incorporation of dimethyl-lysine residues into peptides, which can then influence the function and properties of the synthesized peptide .

Pharmacokinetics

It’s important to note that the compound is typically stored at temperatures between -10°c to -25°c to maintain its stability .

Result of Action

The result of the action of this compound is the successful incorporation of dimethyl-lysine residues into peptides during SPPS . This can have significant effects on the properties of the synthesized peptide, including its overall structure, stability, and function .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound during SPPS . Proper storage and handling of the compound, including avoiding dust formation and contact with skin and eyes, are also crucial for its effective use .

Biochemical Analysis

Biochemical Properties

Fmoc-lys(ME)2-OH hcl plays a significant role in biochemical reactions. It is involved in the methylation of lysine in histone tails, a common posttranslational modification . This modification functions in histone-regulated chromatin condensation, with binding of methylated lysine occurring in aromatic pockets on chromodomain proteins .

Cellular Effects

It is known that the methylation of lysine residues, a process in which this compound is involved, can influence various cellular processes, including gene expression and cell signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the methylation of lysine residues . This process can lead to changes in gene expression and can influence the activity of various enzymes and proteins .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in DMF .

Metabolic Pathways

This compound is involved in the methylation of lysine residues, a key process in various metabolic pathways

properties

IUPAC Name |

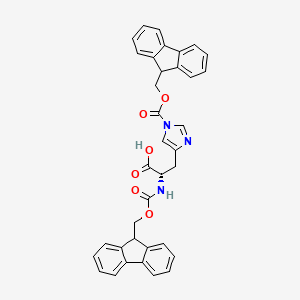

(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFAFKDBWNFBCC-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673978 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252049-10-8 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

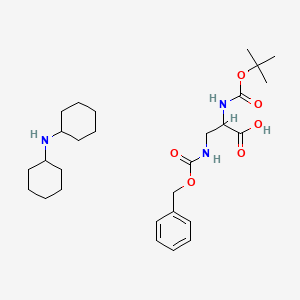

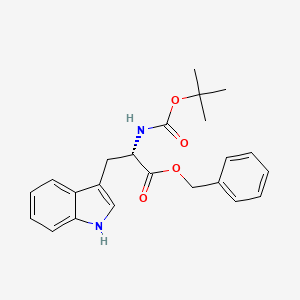

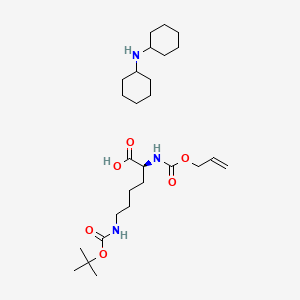

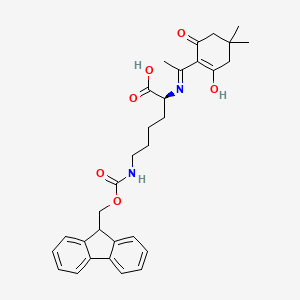

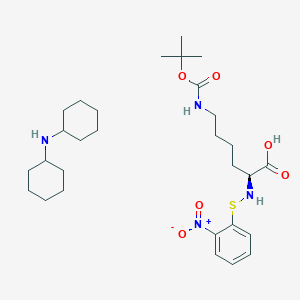

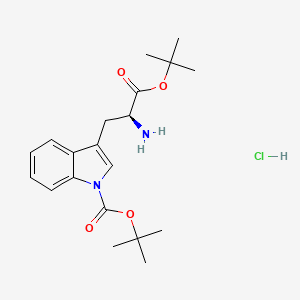

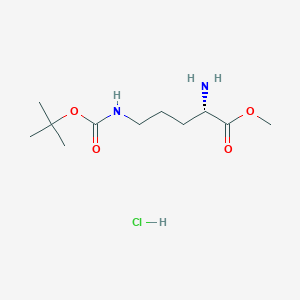

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

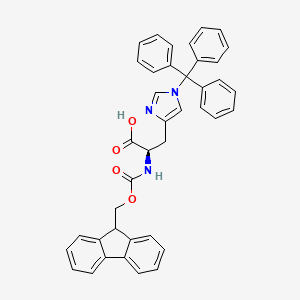

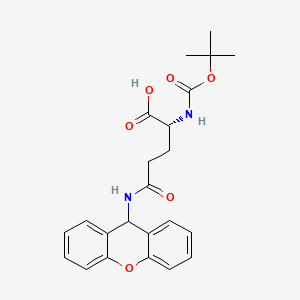

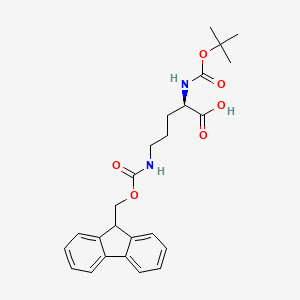

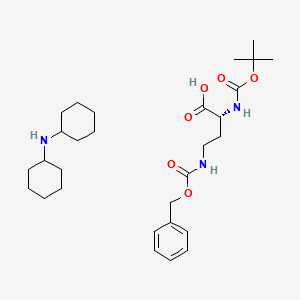

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.